molecular formula C10H16N2 B8804901 4-(2-Amino-2-methylpropyl)aniline CAS No. 51131-55-6

4-(2-Amino-2-methylpropyl)aniline

Cat. No.: B8804901
CAS No.: 51131-55-6
M. Wt: 164.25 g/mol
InChI Key: GVKXPMXVIMAJIV-UHFFFAOYSA-N
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Description

4-(2-Amino-2-methylpropyl)aniline is an aromatic amine derivative featuring a primary aniline group substituted at the para position with a 2-amino-2-methylpropyl moiety. This structure confers unique physicochemical properties, including moderate polarity due to the amino group and enhanced lipophilicity from the branched alkyl chain.

Properties

CAS No.

51131-55-6

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-(2-amino-2-methylpropyl)aniline

InChI

InChI=1S/C10H16N2/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,11-12H2,1-2H3

InChI Key

GVKXPMXVIMAJIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents & Positions Key Properties/Applications Reference
4-(2-Amino-2-methylpropyl)aniline C₁₀H₁₆N₂ -NH₂ at para; 2-amino-2-methylpropyl Intermediate for drug synthesis N/A
4-((4-Amino-m-tolyl)methyl)-2-isopropyl-6-propylaniline C₂₀H₂₈N₂ -NH₂ at meta; isopropyl and propyl groups Enhanced lipophilicity for agrochemicals
4-[2-(Cyclopropylamino)ethoxy]aniline C₁₁H₁₆N₂O Ethoxy linker; cyclopropylamino group Improved solubility in polar solvents
4-Iodo-N-(tetrafluorophenoxypropyl)aniline C₁₅H₁₃F₄INO Iodo and fluorinated substituents Electrophilic reactivity in coupling

Analysis:

Substituent Bulk and Solubility: The target compound’s 2-amino-2-methylpropyl group introduces moderate steric hindrance, reducing aqueous solubility compared to 4-[2-(Cyclopropylamino)ethoxy]aniline, which has a polar ethoxy linker . Bulkier substituents like isopropyl/propyl in 93859-41-7 further decrease solubility but enhance membrane permeability, critical for agrochemical formulations.

Electronic Effects: Electron-donating amino groups in the target compound favor electrophilic aromatic substitution, whereas electron-withdrawing iodo and fluorine substituents in 4-Iodo-N-(tetrafluorophenoxypropyl)aniline increase reactivity toward nucleophilic agents.

Synthetic Routes: Suzuki-Miyaura coupling (e.g., in ) is a viable method for synthesizing analogs with boronate esters. The target compound may be synthesized via reductive amination or alkylation of 4-aminobenzyl precursors.

Reactivity and Functionalization Potential

  • Primary Amine Reactivity : The target compound’s primary amine enables diazotization and azo coupling, useful in dye chemistry. This contrasts with tertiary amines in methyl(2-methylpropyl)amine ( ), which are less reactive toward electrophiles.
  • Steric Effects : The 2-methylpropyl group may hinder nucleophilic attacks at the benzene ring, slowing reactions like nitration compared to less hindered analogs (e.g., 4-[2-(2-pyridyl)ethyl]aniline in ).

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